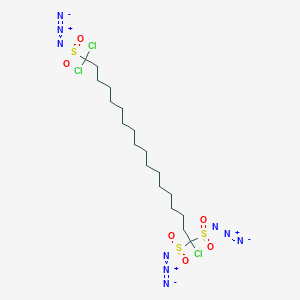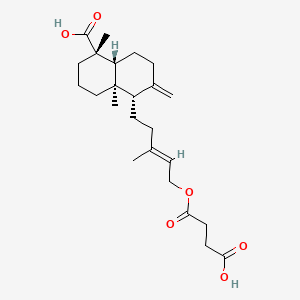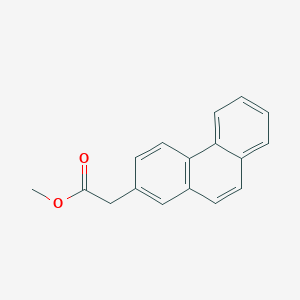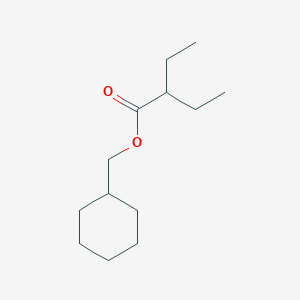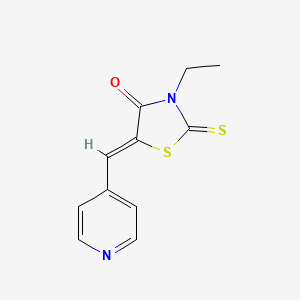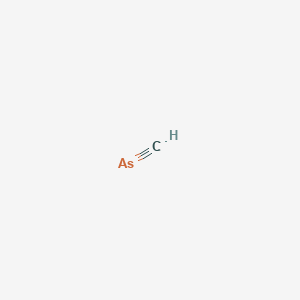
Methylidynearsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylidynearsane, also known as HCAs, is an organoarsenic compound characterized by a carbon-arsenic triple bond. This compound is of significant interest due to its unique structure and reactivity. This compound is a highly reactive species and is often studied in the context of organometallic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Methylidynearsane can be synthesized through various methods. One common approach involves the reaction of arsine (AsH₃) with a carbon source under specific conditions. For example, the reaction of arsine with acetylene (C₂H₂) in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of trimethylarsine (As(CH₃)₃) with a carbon source like acetylene under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its highly reactive nature and limited applications. laboratory-scale synthesis typically involves the use of specialized equipment to handle the toxic and reactive intermediates safely.
化学反应分析
Types of Reactions
Methylidynearsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic compounds.
Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while reduction can produce simpler arsenic hydrides.
科学研究应用
Methylidynearsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Materials Science: this compound is studied for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, although its toxicity poses significant challenges.
Industry: Limited industrial applications exist due to the compound’s reactivity and toxicity, but it is of interest for specialized chemical synthesis processes
作用机制
The mechanism by which methylidynearsane exerts its effects is primarily through its highly reactive carbon-arsenic triple bond. This bond can interact with various molecular targets, leading to the formation of new compounds. The exact pathways and molecular targets involved depend on the specific reactions and conditions employed.
相似化合物的比较
Similar Compounds
Methylidyne (CH): Similar in structure but lacks the arsenic atom.
Methylidynephosphane (CHP): Contains a phosphorus atom instead of arsenic.
Methylidyneantimony (CHSb): Contains an antimony atom instead of arsenic.
Uniqueness
Methylidynearsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity compared to its analogs. The carbon-arsenic triple bond is particularly noteworthy for its high reactivity and potential for forming novel compounds .
属性
CAS 编号 |
93469-40-0 |
|---|---|
分子式 |
CHAs |
分子量 |
87.940 g/mol |
IUPAC 名称 |
methylidynearsane |
InChI |
InChI=1S/CHAs/c1-2/h1H |
InChI 键 |
GMOSHKMTZAXKIA-UHFFFAOYSA-N |
规范 SMILES |
C#[As] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
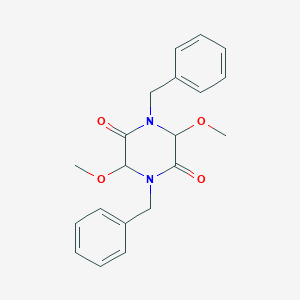
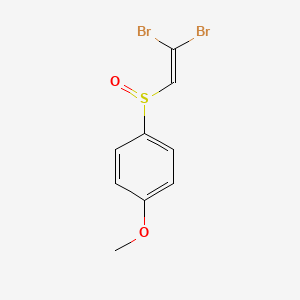
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
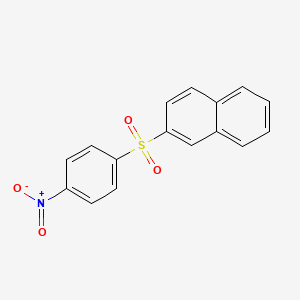
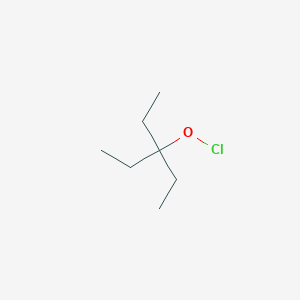
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
